REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]([C:9](Cl)=[O:10])=[N:6][CH:5]=1)([O-:3])=[O:2].[CH3:12][C:13]1[C:18]([CH3:19])=[CH:17][C:16]([CH3:20])=[CH:15][C:14]=1[O:21][CH3:22].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:22][O:21][C:14]1[CH:15]=[C:16]([CH3:20])[C:17]([C:9]([C:7]2[S:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=2)=[O:10])=[C:18]([CH3:19])[C:13]=1[CH3:12] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CN=C(S1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured on 50 ml
|
Type
|
EXTRACTION
|
Details
|
of 1N HCl and extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying of the solution
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is recrystallized from methanol/chloroform
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=C(C(=O)C=2SC(=CN2)[N+](=O)[O-])C(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |